(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide
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Overview
Description
®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with an aminopiperidine group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the aminopiperidine group. The final step involves the coupling of the pyrimidine derivative with benzamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aminopiperidine group using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide involves its interaction with specific molecular targets. The aminopiperidine group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: Another DPP-4 inhibitor with a similar structure and function.
Vildagliptin: Also a DPP-4 inhibitor, used for managing blood sugar levels in diabetic patients.
Uniqueness
®-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide is unique due to its specific stereochemistry and the presence of both the aminopiperidine and pyrimidine moieties. This combination of structural features allows for unique interactions with biological targets, potentially leading to distinct therapeutic effects compared to other similar compounds.
Properties
Molecular Formula |
C18H23N5O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C18H23N5O3/c1-21-16(24)9-15(22-8-4-6-13(19)11-22)23(18(21)26)10-12-5-2-3-7-14(12)17(20)25/h2-3,5,7,9,13H,4,6,8,10-11,19H2,1H3,(H2,20,25)/t13-/m1/s1 |
InChI Key |
ZPQGJFOSCXMLAC-CYBMUJFWSA-N |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C(=O)N)N3CCC[C@H](C3)N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C(=O)N)N3CCCC(C3)N |
Origin of Product |
United States |
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